6-O-Sulfo-b-cyclodextrin sodium salt

Description

Properties

IUPAC Name |

heptasodium;[(1S,3R,6S,8R,11S,13R,16S,18S,21S,23R,26S,28R,31S,33R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+;;;;;;;/m1......./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBDYIAUDQVKGF-ARCFIYGDSA-G | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63Na7O56S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1849.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is 6-O-Sulfo-b-cyclodextrin sodium salt

An In-Depth Technical Guide to 6-O-Sulfo-β-cyclodextrin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Sulfo-β-cyclodextrin sodium salt is a sulfated, anionic derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucopyranose units. This modification imparts a negative charge and distinct chemical properties compared to its parent molecule. While often discussed in the broader context of modified cyclodextrins, it is crucial to distinguish 6-O-Sulfo-β-cyclodextrin from its more commercially prevalent cousin, Sulfobutylether-β-cyclodextrin (SBE-β-CD), as their structural differences lead to vastly different functional profiles. This guide provides a comprehensive technical overview of 6-O-Sulfo-β-cyclodextrin, focusing on its unique chemical nature, synthesis, key applications in analytical chemistry, and its comparative performance as a pharmaceutical excipient. We will delve into its specific utility in chiral separations and clarify its role and limitations in drug formulation, offering field-proven insights for professionals in pharmaceutical development.

Introduction: The Landscape of Modified Cyclodextrins

Cyclodextrins (CDs) are versatile cyclic oligosaccharides that have become indispensable in the pharmaceutical industry for their ability to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] Their toroidal structure, featuring a hydrophilic exterior and a lipophilic inner cavity, allows them to form non-covalent inclusion complexes with a wide variety of guest molecules.[3][4][5]

However, native cyclodextrins, particularly β-cyclodextrin, suffer from limitations such as relatively low aqueous solubility and potential nephrotoxicity upon parenteral administration.[2] This has driven the development of chemically modified derivatives to overcome these drawbacks. Anionic cyclodextrins, such as those modified with sulfate or sulfobutyl ether groups, have gained significant attention for their markedly increased water solubility and reduced toxicity profiles.[6][7]

Within this class, a critical distinction must be made between two prominent types of sulfated β-cyclodextrins:

-

6-O-Sulfo-β-cyclodextrin (HS-β-CD): Features a sulfate group directly linked to the primary 6-position oxygen of the glucopyranose units. This modification can be precisely controlled to yield a single isomer, Heptakis(6-O-sulfo)-β-cyclodextrin, where all seven primary hydroxyls are sulfated.

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD): Characterized by a sulfobutyl ether linkage attached to the hydroxyl groups. This modification occurs randomly, primarily at the 2-, 3-, and 6-positions, resulting in a complex mixture of isomers with a defined average degree of substitution (DS). A well-known commercial example is Captisol®.[8]

This guide will focus specifically on the former, 6-O-Sulfo-β-cyclodextrin sodium salt , clarifying its unique properties and applications that set it apart from the more widely used SBE-β-CD in drug formulation.

Physicochemical Properties and Structural Analysis

Understanding the core properties of 6-O-Sulfo-β-cyclodextrin is fundamental to its application. The defining feature is the introduction of highly polar, negatively charged sulfate groups at the primary hydroxyl positions.

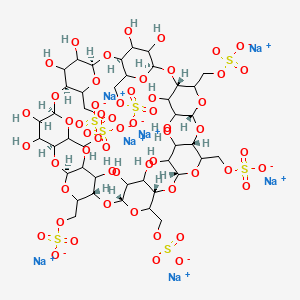

Chemical Structure

The structure consists of the β-cyclodextrin backbone with sulfate groups (-SO₃⁻) attached via an ester linkage to the oxygen at the C6 position of the glucose subunits. The counter-ion is typically sodium (Na⁺).

Caption: Structure of a single 6-O-Sulfated glucopyranose unit.

Key Physicochemical Data

The properties of Heptakis(6-O-sulfo)-β-cyclodextrin sodium salt, the fully substituted version, are summarized below.

| Property | Value | Source |

| Formal Name | 6A,6B,6C,6D,6E,6F,6G-heptakis(hydrogen sulfate), β-cyclodextrin, heptasodium salt | [9] |

| CAS Number | 197587-31-8 | [9] |

| Synonyms | Heptakis(6-O-sulfo)-β-cyclodextrin, HS-β-CD | [9] |

| Molecular Formula | C₄₂H₆₃O₅₆S₇Na₇ | [10] |

| Formula Weight | 1849.3 g/mol | [9][10] |

| Appearance | White to slightly yellow solid powder | [10] |

| Solubility | Highly soluble in water (>60 g / 100 mL); Poorly soluble in methanol and chloroform (<1 g / 100 mL) | [10] |

| Purity | Typically ≥95% | [9][10] |

Synthesis and Purification

The synthesis of 6-O-Sulfo-β-cyclodextrin requires a selective chemical modification of the primary hydroxyl groups of the parent β-cyclodextrin.

General Synthesis Pathway

A common method for sulfation involves reacting β-cyclodextrin with a sulfating agent in an appropriate solvent.

Caption: Generalized workflow for the synthesis of sulfated cyclodextrins.

Step-by-Step Experimental Protocol (Illustrative)

-

Dissolution: Dissolve β-cyclodextrin in a suitable aprotic solvent like dimethylformamide (DMF).

-

Sulfation: Add a sulfating agent, such as a sulfur trioxide-pyridine complex, to the solution. The stoichiometry is critical to control the degree of substitution. For the heptakis derivative, a significant excess of the reagent is typically used.

-

Reaction: The mixture is stirred at a controlled temperature. The primary hydroxyls at the C6 position are sterically more accessible and therefore react preferentially over the secondary hydroxyls at the C2 and C3 positions.

-

Neutralization & Precipitation: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution). The product is then precipitated by adding a non-solvent like acetone or ethanol.

-

Purification: This is a critical step to remove unreacted β-cyclodextrin, inorganic salts, and residual solvent.

-

Dialysis: To remove salts and low molecular weight impurities.

-

Chromatography: Ion-exchange or size-exclusion chromatography can be employed to isolate the desired sulfated product and achieve high isomeric purity.[11]

-

-

Lyophilization: The purified aqueous solution is freeze-dried to obtain the final product as a solid powder.

Core Applications and Functional Insights

While sulfation dramatically increases water solubility, the specific placement of the sulfate group on the 6-O-position leads to a distinct set of applications, primarily in the analytical field rather than as a general-purpose solubilizer.

Chiral Separation in Capillary Electrophoresis (CE)

The most prominent and well-documented application of 6-O-Sulfo-β-cyclodextrin is as a chiral selector in capillary electrophoresis.[9]

-

Mechanism of Action: In CE, charged molecules migrate in a capillary under the influence of an electric field. When a chiral selector like HS-β-CD is added to the background electrolyte, it forms transient diastereomeric inclusion complexes with the enantiomers of a racemic drug. The differences in the stability of these complexes and the electrophoretic mobility of the complexed vs. uncomplexed enantiomers lead to differential migration times, enabling their separation. The fixed anionic charge of the sulfate groups enhances the selector's utility in the electrophoretic environment.

-

Field Insight: The uniform structure of single-isomer Heptakis(6-O-sulfo)-β-cyclodextrin provides highly reproducible and predictable chiral recognition compared to randomly substituted derivatives. This makes it an excellent, albeit specialized, tool for analytical method development and quality control of chiral APIs. It has been successfully used for the chiral separation of nadolol racemates and other pharmacologically significant compounds.[9][11]

Role as a Pharmaceutical Solubilizer: A Critical Evaluation

A common misconception is to equate the function of 6-O-Sulfo-β-cyclodextrin with that of SBE-β-CD (Captisol®). Extensive research has shown this is not the case.

-

Causality of Poor Solubilization: Studies have demonstrated that Heptakis-(6-O-sulfo)-β-cyclodextrin is a very poor solubilizer for several poorly soluble drugs, including progesterone, testosterone, and phenytoin.[8] The likely reason is that the high density of fixed, bulky anionic sulfate groups at the narrow rim of the cyclodextrin cavity creates steric hindrance and/or electrostatic repulsion. This either blocks the guest molecule from entering the cavity or negatively impacts the driving forces (e.g., hydrophobic interactions) required for stable inclusion complex formation.[8]

-

Comparative Performance:

| Feature | 6-O-Sulfo-β-CD (Heptakis) | Sulfobutylether-β-CD (SBE-β-CD) |

| Structure | Single isomer; sulfate on 6-position | Random mixture; ether linkage on 2,3,6-positions |

| Charge Location | Concentrated at the narrow (primary) rim | Distributed across both rims |

| Cavity Access | Potentially hindered by dense charge | Less hindered; flexible side chains |

| Primary Use | Chiral selector in CE | Parenteral drug solubilizer |

| Solubilizing Power | Generally poor for many APIs[8] | Excellent for a wide range of APIs[12][13] |

This distinction is paramount for drug development professionals. Selecting SBE-β-CD, with its flexible sulfobutyl ether arms and distributed charge, is the field-proven choice for overcoming solubility challenges in parenteral formulations.[8]

Safety and Toxicological Profile

Modified cyclodextrins are generally developed to improve upon the safety profile of native β-cyclodextrin, which is known to cause renal toxicity at high parenteral doses, partly by extracting cholesterol from cell membranes.[8]

-

Reduced Toxicity: Anionic derivatives, including the sulfated ones, exhibit significantly lower toxicity. Early studies on mice showed that while β-cyclodextrin caused 100% mortality and elevated Plasma Urea Nitrogen (PUN) levels at a given dose, the poly-sulfonated derivative caused no observable acute toxicity or elevation in PUN.[8]

-

Hemolysis: Native β-cyclodextrin can cause significant hemolysis of red blood cells, a surrogate indicator for membrane disruption.[8] Sulfated and sulfobutylated derivatives show markedly reduced hemolytic activity, which is a key advantage for parenteral formulations.[8]

While specific toxicological data on 6-O-Sulfo-β-cyclodextrin is less extensive than for SBE-β-CD, the general trend for anionic cyclodextrins points towards a favorable safety profile compared to the parent β-CD.

Analytical Characterization Protocols

Proper characterization is essential to confirm the identity, purity, and degree of substitution of the synthesized product.

Protocol: Purity and Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the structure and determine the degree and position of substitution.

-

Method: Acquire ¹H and ¹³C NMR spectra. The chemical shifts of the protons on the cyclodextrin backbone, particularly H-5 and H-6, will be significantly altered upon sulfation at the 6-position. 2D NMR techniques (like COSY and HSQC) can be used for definitive assignments.[11]

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and distribution of species.

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing these large, charged molecules. The resulting spectrum will show peaks corresponding to the molecular ions of the differently substituted cyclodextrins.[11]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine isomeric purity and quantify residual β-cyclodextrin.

-

Method: An ion-exchange chromatography (IEC) column is particularly effective for separating anionic cyclodextrin species. A specialized CD-Screen-IEC column has been developed for establishing the isomeric purity of single-isomer sulfobutylated cyclodextrins, and a similar approach would be applicable here.[11]

-

Conclusion and Future Perspectives

6-O-Sulfo-β-cyclodextrin sodium salt is a highly specialized anionic cyclodextrin derivative. Its value lies not as a broad-spectrum pharmaceutical solubilizer—a role better filled by derivatives like SBE-β-CD—but as a high-precision analytical tool. Its well-defined, single-isomer structure makes it an excellent and reproducible chiral selector for separating enantiomers in capillary electrophoresis. For drug development professionals, understanding this crucial functional difference is key to making informed decisions in formulation and analytical strategy. While its direct application in drug formulations is limited by the steric and electrostatic hindrance imposed by the dense sulfate groups at the cavity rim, its contribution to the analytical characterization of chiral drugs is significant and authoritative.

References

-

Stella, V. J., & Rajewski, R. A. (2020). Sulfobutylether-β-cyclodextrin. Journal of Pharmaceutical Sciences, 109(9), 2610-2629. Available from: [Link]

-

Request PDF. (2023). Application of sodium sulfobutylether-β-cyclodextrin based on encapsulation. Retrieved from [Link]

-

ResearchGate. (2019). Preparation and Characterization of the Sulfobutylether-β-Cyclodextrin Inclusion Complex of Amiodarone Hydrochloride with Enhanced Oral Bioavailability in Fasted State. Retrieved from [Link]

- Google Patents. (2018). Improved method for the preparation of sulfobutylether beta cyclodextrin sodium.

-

National Institutes of Health. (2023). Preparation of 6-Monohalo-β-cyclodextrin Derivatives with Selectively Methylated Rims via Diazonium Salts. Retrieved from [Link]

-

MDPI. (2023). Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2020). SODIUM ALGINATE/β-CYCLODEXTRIN AS SUPRAMOLECULAR. Retrieved from [Link]

-

Knowde. (n.d.). Cyclolab Sulfobutylated beta-cyclodextrin sodium salt (DS~6.5). Retrieved from [Link]

-

Cyclodextrin-Shop. (n.d.). Sulfobutylether‐beta‐Cyclodextrin sodium salt Bio-Reagent, SBEBCD. Retrieved from [Link]

-

Eman Research Publishing. (2023). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Retrieved from [Link]

-

National Institutes of Health. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

-

Antec Scientific. (n.d.). Betadex Sulfobutyl Ether Sodium According to USP method. Retrieved from [Link]

-

PubMed. (2017). Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2019). Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Retrieved from [Link]

Sources

- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. publishing.emanresearch.org [publishing.emanresearch.org]

- 5. biosynth.com [biosynth.com]

- 6. Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study [mdpi.com]

- 7. Cyclolab Sulfobutylated beta-cyclodextrin sodium salt (DS~6.5) [knowde.com]

- 8. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Cyclolab [cyclolab.hu]

- 11. Synthesis, analytical characterization and capillary electrophoretic use of the single-isomer heptakis-(6-O-sulfobutyl)-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Betadex Sulfobutyl Ether Sodium | 182410-00-0 [chemicalbook.com]

- 13. alfachemic.com [alfachemic.com]

structure of 6-O-Sulfo-b-cyclodextrin sodium salt

An In-depth Technical Guide to the Structure of 6-O-Sulfo-β-cyclodextrin Sodium Salt

Executive Summary

6-O-Sulfo-β-cyclodextrin sodium salt is a chemically modified cyclodextrin that has garnered significant interest in the pharmaceutical and analytical sciences. By introducing anionic sulfo groups to the primary hydroxyl face of the parent β-cyclodextrin molecule, its physicochemical properties are dramatically altered, most notably its aqueous solubility and host-guest interaction capabilities. This guide provides a comprehensive exploration of the molecule's structure, starting from the foundational β-cyclodextrin backbone to the specific regiochemistry of sulfation. We will delve into how this structural modification translates into unique functional properties, detail the analytical methodologies for its characterization, and examine its structure-function relationship in key applications such as chiral separations and drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this versatile excipient.

The β-Cyclodextrin Backbone: A Foundation of Inclusion

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1][2] The most common native cyclodextrins consist of six (α-cyclodextrin), seven (β-cyclodextrin), or eight (γ-cyclodextrin) glucopyranose units linked by α-1,4 glycosidic bonds.[3][4] Among these, β-cyclodextrin is widely utilized due to its cavity size, which is suitable for encapsulating a broad range of small molecules and functional groups of larger molecules.[5][6]

Chemical Composition and Three-Dimensional Conformation

The seven D-glucopyranose units of β-cyclodextrin adopt a chair conformation, arranging themselves into a torus or truncated cone shape.[3][4] This unique conformation is the source of its most important characteristic: a hydrophobic inner cavity and a hydrophilic outer surface.[1][6]

-

Hydrophilic Exterior: The exterior surface is lined with hydroxyl groups. The wider rim of the cone features secondary hydroxyl groups at the C2 and C3 positions of the glucose units, while the narrower rim contains the primary hydroxyl groups at the C6 position.[7] This abundance of hydroxyl groups makes the exterior water-soluble.

-

Hydrophobic Interior: The central cavity is lined by the skeletal carbons and ether-like oxygens of the glucose rings, creating a nonpolar, lipophilic environment.[8]

This amphiphilic structure allows β-cyclodextrin to act as a host molecule, encapsulating nonpolar "guest" molecules within its cavity in aqueous solutions, thereby forming "inclusion complexes".[3][6]

Caption: Diagram of the β-cyclodextrin truncated cone structure.

Physicochemical Limitations of Native β-Cyclodextrin

Despite its utility, native β-cyclodextrin has significant limitations, primarily its relatively low aqueous solubility (approx. 18.5 g/L at room temperature) and its tendency to self-aggregate in solution.[5][9] These drawbacks can limit its application in pharmaceutical formulations, necessitating chemical modifications to enhance its properties.[5]

The Critical Modification: Sulfation at the 6-Position

To overcome the limitations of the parent molecule, hydroxyl groups on the cyclodextrin exterior can be functionalized. 6-O-Sulfo-β-cyclodextrin is a derivative where sulfo groups are attached to the oxygen of the primary hydroxyls at the C6 position.

Regioselectivity of Sulfation

The hydroxyl groups of β-cyclodextrin exhibit different reactivity. The primary hydroxyls at the C6 position are sterically less hindered and more chemically reactive than the secondary hydroxyls at the C2 and C3 positions. Consequently, substitution reactions, such as sulfation, preferentially occur at the C6 position.[4] While sulfation can also occur at the C2 and C3 positions, particularly under forcing conditions to produce "highly sulfated" cyclodextrins, the "6-O-Sulfo" designation specifically points to substitution at this primary face.[10]

The Sulfo Group and Sodium Salt

The introduction of a sulfo group (-SO₃⁻) fundamentally changes the molecule's character. It introduces a permanent, strong negative charge at physiological pH. The final product is typically isolated as a sodium salt (· Na⁺), where sodium ions act as counterions to the negatively charged sulfate groups.[11][12] The specific name Heptakis(6-O-sulfo)-β-cyclodextrin indicates that all seven primary hydroxyl groups (one on each glucose unit) are sulfated.[11]

Caption: Regioselective sulfation at the C6 primary hydroxyl.

Integrated Molecular Structure and Physicochemical Properties

The sulfation of β-cyclodextrin leads to a derivative with a distinct set of properties that are highly advantageous for pharmaceutical and analytical applications.

Chemical Formula and Molecular Weight

For the fully substituted Heptakis(6-O-sulfo)-β-cyclodextrin sodium salt, the chemical formula is C₄₂H₆₃O₅₆S₇ · 7Na.[11] This corresponds to a molecular weight of approximately 1849.3 g/mol .[11] Commercial products are often mixtures of molecules with varying degrees of substitution (DS), where the average DS is a critical quality attribute.[10][13]

Impact on Physicochemical Properties

The introduction of seven charged sulfo groups dramatically enhances the aqueous solubility of the cyclodextrin, increasing it to over 500 g/L, a significant improvement over the native form.[5] This is due to the strong ion-dipole interactions between the anionic sulfate groups and water molecules. The negative charge also alters its complexation behavior, enabling electrostatic interactions (ion-pairing) with cationic guest molecules, in addition to the inherent hydrophobic inclusion mechanism.[14][15]

Data Summary: Property Comparison

| Property | Native β-Cyclodextrin | 6-O-Sulfo-β-cyclodextrin Sodium Salt | Causality of Change |

| Aqueous Solubility | ~18.5 g/L[5] | >500 g/L[5] | Introduction of multiple charged sulfo groups enhances hydration. |

| Molecular Weight | ~1135 g/mol [16] | ~1849 g/mol (for DS=7)[11] | Addition of seven -SO₃Na groups. |

| Charge in Neutral pH | Neutral | Anionic (-7 for DS=7) | Presence of deprotonated sulfate groups. |

| Primary Interaction | Hydrophobic Inclusion | Hydrophobic Inclusion & Electrostatic Interaction[14] | Anionic nature allows for ion-pairing with cationic guests. |

| Primary Use Limitation | Low solubility, nephrotoxicity[1] | Suitable for parenteral use, high solubility[17] | Chemical modification reduces toxicity and improves solubility. |

Structural Characterization and Analytical Methodologies

Confirming the identity, purity, and degree of substitution of 6-O-Sulfo-β-cyclodextrin requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the regioselectivity of the sulfation. Substitution of the C6 hydroxyl group with a sulfo group causes a characteristic downfield shift in the signals of the adjacent protons (H6).

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 6-O-Sulfo-β-cyclodextrin sodium salt sample in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at 25°C. Reference the spectrum to the residual HDO peak.

-

Spectral Interpretation: Assign the proton signals corresponding to the glucopyranose unit.[18] A significant downfield shift of the H6 protons compared to the spectrum of native β-cyclodextrin confirms substitution at the C6 position.[19][20] The integration of these signals can provide information about the average degree of substitution.

Caption: Experimental workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is essential for determining the molecular weight and assessing the heterogeneity of the sample.[21][22]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.[21]

-

Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

-

Ionization Mode: Operate in negative ion mode to detect the anionic sulfated cyclodextrin species.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ions corresponding to different degrees of sulfation. The distribution of these ions reveals the heterogeneity of the sample.[10]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique ideal for charged molecules. It is exceptionally well-suited for analyzing the purity and determining the degree of substitution of sulfated cyclodextrins.[14][23]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

-

Electrolyte Preparation: Prepare a suitable background electrolyte (BGE), often a phosphate or borate buffer at a specific pH.[23]

-

Capillary Conditioning: Flush the capillary sequentially with sodium hydroxide, water, and the BGE to ensure a reproducible electroosmotic flow.[23]

-

Sample Injection: Inject a small plug of the sample solution into the capillary using pressure or voltage.

-

Separation: Apply a high voltage across the capillary. The negatively charged sulfated cyclodextrins will migrate towards the anode at different rates depending on their charge-to-size ratio, allowing for the separation of species with different degrees of sulfation.[10]

-

Detection: Monitor the separation using a UV detector, as the cyclodextrins themselves have low UV absorbance, often requiring indirect detection methods.[10]

Structure-Function Relationship in Key Applications

The unique structural features of 6-O-Sulfo-β-cyclodextrin sodium salt directly enable its primary applications.

Chiral Separations

In capillary electrophoresis, 6-O-Sulfo-β-cyclodextrin is used as a chiral selector in the background electrolyte.[14][24] Its function relies on the formation of transient, diastereomeric inclusion complexes with the enantiomers of a chiral analyte. The combination of its chiral cavity and the negatively charged sulfo groups leads to differential interactions with the enantiomers.[15] This difference in binding affinity results in different electrophoretic mobilities for the two enantiomers, enabling their separation.[14][25] It is particularly effective for the resolution of basic, cationic compounds due to the added electrostatic interaction.[14]

Drug Delivery and Solubilization

As a pharmaceutical excipient, its primary role is to enhance the solubility and bioavailability of poorly water-soluble drugs.[8][17][26]

-

Solubility Enhancement: Its high water solubility and ability to form water-soluble inclusion complexes can dramatically increase the concentration of a hydrophobic drug in an aqueous solution.[8][27]

-

Improved Bioavailability: By keeping the drug molecularly dispersed in solution, the cyclodextrin can improve its absorption across biological membranes.[8][27]

-

Stabilization: Encapsulation within the cyclodextrin cavity can protect sensitive drugs from degradation.[6] The sulfated derivative is particularly valuable for formulating cationic drugs, where the electrostatic attraction complements the hydrophobic inclusion, leading to stronger complexation and better solubilization.[14]

Conclusion

The structure of 6-O-Sulfo-β-cyclodextrin sodium salt is a prime example of targeted chemical modification yielding a molecule with vastly superior properties compared to its parent compound. The foundational truncated cone of β-cyclodextrin provides the essential hydrophobic cavity for inclusion complex formation. The regioselective addition of anionic sulfo groups at the C6 primary hydroxyl positions transforms it into a highly water-soluble, charged host molecule. This unique combination of a chiral, hydrophobic cavity and an anionic exterior enables powerful applications in both analytical chemistry as a chiral selector and in pharmaceutical sciences as a versatile solubilizing agent, particularly for cationic drug compounds. A thorough understanding of its structure is paramount for optimizing its use in these advanced applications.

References

- Stalcup, A. M., & Gahm, K. H. (1996). Application of Sulfated Cyclodextrins to Chiral Separations by Capillary Zone Electrophoresis. Analytical Chemistry, 68(9), 1360–1368.

- Nishi, H., Izumoto, S., Nakamura, K., Nakai, H., & Sato, T. (1995). Capillary Electrophoretic Chiral Separations Using a Sulfated β-Cyclodextrin-Containing Electrolyte.

- Stalcup, A. M., & Gahm, K. H. (1996). Application of Sulfated Cyclodextrins to Chiral Separations by Capillary Zone Electrophoresis. American Chemical Society.

- Dosio, F., Arpicco, S., Brusa, P., & Cattel, L. (2008). Sulfated and non-sulfated amphiphilic-beta-cyclodextrins: impact of their structural properties on the physicochemical properties of nanoparticles. Journal of Drug Delivery Science and Technology, 18(1), 69-76.

- Lipka, E., Vaccher, C., & Bonte, J. P. (2011). Chiral Capillary Electrophoresis with Highly Sulfated Cyclodextrins; Resolution of Benzoxazolinone Aminoalcohols, and Aminoketon Precursors, Potential Adrenergic Ligands.

- Chen, F. T. A., Shen, G., & Evangelista, R. A. (2001). Characterization of highly sulfated cyclodextrins.

- Sänger-van de Griend, C. E. (2026). Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques. Methods in Molecular Biology, 3123, 375-396.

- Saleh, N., & Yeboah, F. K. (2022).

- Gîrea, B. G., & Varganici, C. D. (2023). Mass Spectrometry of Esterified Cyclodextrins. International Journal of Molecular Sciences, 24(5), 4344.

- Szejtli, J. (1994). Cyclodextrin derivatives.

- Guelle, O., Bouchemal, K., Z-K, M., & Nicolas, V. (2020). Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures. Molecules, 25(22), 5408.

- Patel, K., & Patel, M. (2017). A Simple and Cost-effective Synthesis of Sulfated β-cyclodextrin and its Application as Chiral Mobile Phase Additive. ChemRxiv.

- Udrescu, L., & Ienaşcu, I. M. C. (2019). Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. In Mass Spectrometry. IntechOpen.

- Alfa Chemistry. (n.d.). Hydroxypropyl-γ-Cyclodextrin. Retrieved from a similar product page for modified cyclodextrins.

- Li, Z., & Wang, M. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 16(5), 633.

- Alfa Chemistry. (2024, April 7). Cyclodextrin Derivatives – Versatile Carriers in Modern Science [Video]. YouTube.

- Uccello-Barretta, G., & Piras, V. (1997). Isolation and characterization by NMR spectroscopy of three monosubstituted 4-sulfobutyl ether derivatives of cyclomaltoheptaose (beta-cyclodextrin).

- Jain, A., & Banga, A. K. (2019). Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences, 81(4), 586-599.

- Singh, M., Sharma, R., & Banerjee, U. C. (2002). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Pharmacology, 54(11), 1519-1539.

- Iacob, B. C., & Bodoki, E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1937.

- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in pharmaceutical formulations I: Structure and physicochemical properties, formation of complexes, and types of complex. Nature Reviews Drug Discovery, 3(12), 1023-1035.

- Loftsson, T., & Jarvinen, T. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions.

- Guddat, S., Thevis, M., Mareck, U., Geyer, H., & Schänzer, W. (2004). Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry. In Recent advances in doping analysis (12).

- Zhang, Y., & Liu, Y. (2000). Self-Inclusion Complexes Derived From Cyclodextrins: Synthesis and Characterization of 6(A),6(B)-Bis-O-[p-(allyloxy)phenyl]-Substituted beta-Cyclodextrins. The Journal of Organic Chemistry, 65(23), 7970-7976.

- Liu, Z., Xu, Z., & Ma, L. (2022). Design, synthesis, and characterization of a series of novel β-cyclodextrin functional monomers. Journal of Chemical Research, 46(5-6), 469-478.

- Li, N., & Li, X. (2021). Binding behaviors of scutellarin with α-, β-, γ-cyclodextrins and their derivatives. Journal of Drug Delivery Science and Technology, 65, 102713.

- Rakmai, J., & Keawwang, C. (2018). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. Journal of Solution Chemistry, 47(1), 111-126.

-

AJK Labs. (n.d.). 6-O-Sulfo-β-cyclodextrin (sodium salt). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). beta-cyclodextrin, hydrogen sulfate, sodium salt. PubChem Compound Database. Retrieved from [Link]

- Luke, D. R. (2009). Structural formula of sulfobutylether-β-cyclodextrin sodium salt.

- Wikipedia contributors. (n.d.). β-Cyclodextrin. Wikipedia.

- Khan, A. A., & Singh, P. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). International Journal of Molecular Sciences, 14(12), 24497-24510.

- Zhang, Y., & Wang, J. (2021). ¹H NMR spectra (400 MHz, DMSO-d6) for β-cyclodextrin (a) and inclusion complex (b).

- Iuga, A. M. (n.d.). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. Petru Poni Institute of Macromolecular Chemistry.

- de Sousa, F. B., & Denadai, A. M. L. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. Pharmaceutics, 10(4), 189.

- Zhang, Y., & Liu, Y. (2024).

- Madan, C., Shabab, & Jain, S. (2019). Synthesis and characterization of β-cyclodextrin/poly(o-phenylenediamine) inclusion complex. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 94(1-2), 49-54.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. 6-O-Sulfo-β-cyclodextrin (sodium salt)|197587-31-8|安捷凯 [anjiechem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cyclodextrins as Chiral Selectors in Capillary Electromigration Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dshs-koeln.de [dshs-koeln.de]

- 17. m.youtube.com [m.youtube.com]

- 18. icmpp.ro [icmpp.ro]

- 19. Isolation and characterization by NMR spectroscopy of three monosubstituted 4-sulfobutyl ether derivatives of cyclomaltoheptaose (beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mass Spectrometry of Esterified Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. tandfonline.com [tandfonline.com]

- 26. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijpsonline.com [ijpsonline.com]

6-O-Sulfo-b-cyclodextrin sodium salt safety and toxicity profile.

An In-Depth Technical Guide to the Safety and Toxicity Profile of Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) Sodium Salt

Abstract

Sulfobutyl ether β-cyclodextrin sodium salt (SBE-β-CD), commercially known as Captisol®, is a chemically modified cyclic oligosaccharide designed to improve the solubility and stability of poorly water-soluble drug molecules. Its introduction as a pharmaceutical excipient has been a significant enabler for the formulation of numerous parenteral and non-parenteral drug products. This technical guide provides a comprehensive analysis of the safety and toxicity profile of SBE-β-CD, synthesizing data from decades of preclinical and clinical research. We will delve into its pharmacokinetics, the mechanistic basis for its favorable safety profile compared to parent cyclodextrins, findings from pivotal toxicology studies, and protocols for its safety assessment. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative understanding of SBE-β-CD's performance and safety characteristics.

Introduction: From Native Cyclodextrin to a Safer Solubilizer

Native cyclodextrins, while effective complexing agents, present significant limitations for parenteral administration due to their potential for nephrotoxicity.[1][2] The parent β-cyclodextrin, in particular, exhibits poor aqueous solubility and has been shown to cause severe and fatal renal damage in animal studies, primarily through the extraction of cholesterol from kidney tubule cell membranes, leading to necrosis.[3][4]

This critical safety liability drove the development of chemically modified derivatives. Sulfobutyl ether β-cyclodextrin (SBE-β-CD) emerged from this research as a superior alternative. It is a polyanionic sodium salt of a chemically modified β-cyclodextrin with sulfobutyl ether groups tethered to the primary and secondary hydroxyls of the glucopyranose units.[5][6] The most common formulation, Captisol®, has an average degree of substitution of approximately seven sulfobutyl ether groups per cyclodextrin molecule.[5]

This modification achieves two crucial objectives:

-

Dramatically Increased Water Solubility: SBE-β-CD has a water solubility of over 70 g/100 ml, a more than 35-fold improvement compared to the 1.85 g/100 ml of parent β-cyclodextrin.[1][7]

-

Vastly Improved Safety Profile: The anionic sulfobutyl ether groups create a molecule that is rapidly excreted by the kidneys and minimizes the harmful interactions with cellular lipid membranes that cause the toxicity of the parent compound.[7]

This guide will systematically explore the evidence supporting the robust safety profile of SBE-β-CD.

Caption: Structure of SBE-β-CD, showing the core ring and an attached SBE group.

Pharmacokinetic Profile: Rapid Elimination and Minimal Tissue Interaction

The safety of any excipient is intrinsically linked to its pharmacokinetic (PK) behavior. SBE-β-CD exhibits a straightforward and favorable PK profile across multiple species, including humans.

Absorption & Distribution: Following intravenous administration, SBE-β-CD distributes into a volume that approximates extracellular water (approximately 0.2 L/kg).[8][9] This indicates minimal penetration into tissues and cells, which is a key factor in its safety.[9] It exhibits limited plasma protein binding.[7] When administered orally, it is poorly absorbed and is largely excreted intact in the feces.[10]

Metabolism: SBE-β-CD is metabolically inert. The sulfobutyl ether linkage is chemically and enzymatically stable, and the molecule is not metabolized in the body.[1][3]

Excretion: The primary route of elimination for intravenously administered SBE-β-CD is renal excretion via glomerular filtration.[4][8] Its clearance rate is rapid and approximates the glomerular filtration rate (GFR).[7][8] In subjects with normal renal function, the terminal half-life is approximately 1.8 to 2.6 hours.[9][11] This rapid and complete urinary elimination prevents accumulation and minimizes contact time with renal tissues.[7]

| Parameter | Value (in Humans with Normal Renal Function) | Source(s) |

| Volume of Distribution (Vd) | ~0.2 L/kg (approximates extracellular fluid) | [9][12] |

| Plasma Protein Binding | Limited / Low | [7] |

| Metabolism | Not metabolized | [1] |

| Primary Route of Elimination | Renal (Glomerular Filtration) | [4][8] |

| Terminal Half-Life (t½) | ~1.8 - 2.6 hours | [9][11] |

| Clearance | Approximates Glomerular Filtration Rate (GFR) | [7][8] |

| Table 1: Summary of Key Pharmacokinetic Parameters of SBE-β-CD. |

Preclinical Safety and Toxicology

An extensive body of nonclinical toxicology studies in various animal models forms the foundation of SBE-β-CD's safety validation. These studies consistently demonstrate that it is well-tolerated at high doses.

Acute and Chronic Toxicity: Acute toxicity studies show no observable adverse effects.[3] In long-term (1- and 6-month) studies in rats and dogs, the most common findings at very high doses were reversible renal tubular vacuolation and the appearance of foamy macrophages in the liver and lungs.[4][8] It is critical to contextualize these findings:

-

In rats, mild kidney and liver toxicity due to vacuolation occurred only at the maximum tested dose of 3000 mg/kg, a dose approximately 50 times greater than what is typically administered to humans.[4][8]

-

In dogs, doses up to 1500 mg/kg produced no histopathological evidence of kidney toxicity.[4][8]

Importantly, SBE-β-CD does not induce the necrotic kidney damage characteristic of parent β-cyclodextrin.[3] Furthermore, it shows no apparent effects on cardiovascular, respiratory, autonomic, or somatic nervous system functions in animals.[4][8]

| Species | Study Duration | Route | Key Findings | NOAEL / Remarks | Source(s) |

| Mouse | Acute | IP | No observable adverse effects; no elevation in Plasma Urea Nitrogen (PUN). | Well-tolerated at high doses. | [1][3] |

| Rat | 1 & 6 months | IV | Renal tubular vacuolation, foamy macrophages in liver/lungs at highest dose. | Mild toxicity only at 3000 mg/kg (~50x human dose). | [4][8] |

| Dog | 1 & 6 months | IV | Renal tubular vacuolation, foamy macrophages in liver/lungs at highest dose. | No histopathological kidney toxicity up to 1500 mg/kg. | [4][8] |

| Table 2: Summary of Key Preclinical Toxicology Findings for SBE-β-CD. |

Clinical Safety Profile: Evidence from Human Studies

The preclinical safety profile of SBE-β-CD is strongly supported by extensive data from clinical trials and post-market use in numerous FDA-approved products, including Nexterone®, Kyprolis®, and Veklury® (remdesivir).[5][13]

Studies in Healthy Volunteers and Patients with Normal Renal Function: In individuals with normal kidney function, SBE-β-CD is well-tolerated and demonstrates a good safety profile.[8][14]

Studies in Patients with Renal Impairment: Given its renal clearance, the safety of SBE-β-CD in patients with renal impairment has been a key area of investigation.

-

Pharmacokinetics: As expected, decreased renal function leads to reduced SBE-β-CD clearance and, consequently, increased plasma exposure.[14][15]

-

Safety: Despite this accumulation, multiple studies have concluded that SBE-β-CD does not cause further renal dysfunction and exhibits a good safety and tolerability profile in patients with mild, moderate, and severe renal impairment.[8][13][14] Clinical studies with remdesivir, which is formulated with SBE-β-CD, in patients with severe renal impairment (including those on dialysis) found no adverse effects on renal function, leading to regulatory guidance that no dose adjustment is needed based on renal function.[13]

-

Monitoring: Nonetheless, as a precautionary measure, monitoring serum creatinine is recommended for patients with existing renal compromise who are receiving multiple doses of SBE-β-CD-containing formulations.[8][15]

-

Hemodialysis: SBE-β-CD is effectively cleared from the blood by hemodialysis, with a typical session removing a significant portion of the accumulated excipient.[1][11]

The Mechanistic Basis for Enhanced Safety

The superior safety of SBE-β-CD compared to its parent compound is not incidental; it is a direct result of its specific chemical design. The proposed mechanism for parent β-cyclodextrin's toxicity involves its ability to complex with and extract cholesterol and other lipids from cell membranes, leading to cell damage.[7]

SBE-β-CD mitigates this toxicity through two primary mechanisms:

-

Reduced Membrane Interaction: The negatively charged sulfobutyl ether groups create steric hindrance and electrostatic repulsion. This prevents the cyclodextrin from forming the 2:1 complex with cholesterol necessary for its extraction from membranes, thereby avoiding the primary mechanism of cytotoxicity.[3] This is corroborated by in vitro studies showing that SBE-β-CD has negligible hemolytic activity, a surrogate marker for membrane disruption, whereas parent β-cyclodextrin is highly hemolytic.[1][3]

-

Rapid Renal Excretion: The anionic nature of SBE-β-CD facilitates its rapid excretion by the kidneys, minimizing the duration of its interaction with renal tubule cells.[7]

Standard Protocols for Safety Assessment

When developing a new drug product formulated with SBE-β-CD, a structured safety assessment is imperative. While SBE-β-CD itself has a robust safety package documented in a Type V Drug Master File (DMF) with the FDA, the final formulation must be evaluated.[5][7]

Workflow for Preclinical Safety Assessment:

Caption: Workflow for preclinical safety assessment of an SBE-β-CD formulation.

Step-by-Step Methodologies:

-

In Vitro Hemolysis Assay:

-

Objective: To assess the formulation's potential to damage cell membranes.

-

Protocol:

-

Prepare fresh human red blood cell (RBC) suspensions.

-

Incubate RBCs with a range of concentrations of the test formulation, SBE-β-CD alone, and positive (e.g., Triton X-100) and negative (saline) controls.

-

After incubation, centrifuge the samples to pellet intact RBCs.

-

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

-

Calculate the percentage of hemolysis relative to the positive control.

-

-

Causality: This assay provides a rapid screen for the potential of the drug-cyclodextrin complex to interact with and disrupt lipid bilayers, a key toxicity mechanism of parent cyclodextrins.[3]

-

-

In Vivo Repeat-Dose Toxicology Study (e.g., 28-Day Rat Study):

-

Objective: To identify potential target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

-

Protocol:

-

Administer the test formulation intravenously daily for 28 days to multiple groups of rats at increasing dose levels. Include a control group receiving the vehicle (SBE-β-CD in saline) and a saline-only group.

-

Conduct daily clinical observations and weekly body weight and food consumption measurements.

-

Collect blood and urine samples at baseline and termination for clinical pathology (hematology, clinical chemistry) and urinalysis. Key renal biomarkers include BUN, creatinine, and urinary proteins.

-

At study termination, perform a full necropsy and collect a comprehensive set of tissues.

-

Conduct histopathological examination of all tissues, with special attention to the kidneys, liver, and lungs.

-

-

Causality: This study design allows for the detection of cumulative toxicities. The inclusion of a vehicle control group is critical to differentiate effects caused by the active pharmaceutical ingredient (API) from those related to high-dose excipient exposure (e.g., reversible vacuolation).[4]

-

Conclusion: A Validated Excipient with a Strong Safety Record

Sulfobutyl ether β-cyclodextrin sodium salt represents a landmark achievement in pharmaceutical excipient design. Through targeted chemical modification, the inherent toxicities of the parent β-cyclodextrin were overcome, yielding a highly effective and safe solubilizing agent. Its safety profile is characterized by a lack of metabolism, minimal tissue interaction, and rapid renal clearance. Extensive preclinical and clinical data have demonstrated its tolerability, even at high doses and in patient populations with compromised renal function.[8][13][14] For drug development professionals, SBE-β-CD is a well-characterized, regulatory-accepted, and reliable tool for enabling the formulation of challenging molecules, backed by a robust and comprehensive safety database.

References

-

Luke, D. R., et al. (2010). Review of the basic and clinical pharmacology of sulfobutylether-beta-cyclodextrin (SBECD). Journal of Pharmaceutical Sciences, 99(8), 3291-3301. [Link]

-

Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic pathology, 36(1), 30-42. (Note: While a direct link for this specific article was not found in the search, the information is corroborated by the detailed historical and mechanistic review by Stella in the 2020 NIH PMC article). [Link]

-

Das, S., et al. (2019). Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences, 81(4), 586-597. [Link]

-

Luke, D. R., et al. (2010). Review of the Basic and Clinical Pharmacology of Sulfobutylether-beta-Cyclodextrin (SBECD). ResearchGate. [Link]

-

Ma, D., et al. (2019). Effect Of Sulfobutyl Ether Β-Cyclodextrins On Oral And Dermal Pharmacokinetics Of Drugs. University of Mississippi eGrove. [Link]

-

Hoover, R. K., et al. (2018). Clinical Pharmacokinetics of Sulfobutylether-β-Cyclodextrin in Patients With Varying Degrees of Renal Impairment. Journal of Clinical Pharmacology, 58(7), 890-900. [Link]

-

Loftsson, T., et al. (2012). Pharmacokinetics of cyclodextrins and drugs after oral and parenteral administration of drug/cyclodextrin complexes. Journal of Pharmacy & Pharmacology, 64(7), 941-952. [Link]

-

Antle, V. D., & Pipkin, J. D. (2013). EXECUTIVE INTERVIEW - Ligand: Effective Drug Delivery Solutions With Captisol. Drug Development & Delivery. [Link]

-

Pardeshi, C. V., et al. (2023). A review on Sulfobutylether-β-cyclodextrin for drug delivery applications. Carbohydrate Polymers, 301(Part B), 120347. [Link]

-

Pardeshi, C. V., et al. (2023). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers, 301(Part B), 120347. [Link]

-

Hafner, V., et al. (2010). Pharmacokinetics of Sulfobutylether-Beta-Cyclodextrin and Voriconazole in Patients with End-Stage Renal Failure during Treatment with Two Hemodialysis Systems and Hemodiafiltration. Antimicrobial Agents and Chemotherapy, 54(6), 2596-2602. [Link]

-

Deshmukh, A. S., & Gangrade, A. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutical and Pharmacological Sciences, 2(1), 5. [Link]

-

Das, S., et al. (2019). Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Semantic Scholar. [Link]

-

University of Illinois Chicago. (2020). Cyclodextrin and Renal Function. UIC College of Pharmacy Drug Information Group. [Link]

-

Fenyvesi, E. (2024). Renal safety of SBECD. Cyclodextrin News. [Link]

-

Hafner, V., et al. (2010). Pharmacokinetics of Sulfobutylether-Beta-Cyclodextrin and Voriconazole in Patients with End-Stage Renal Failure during Treatment with Two Hemodialysis Systems and Hemodiafiltration. Antimicrobial Agents and Chemotherapy, 54(6), 2596-2602. [Link]

-

St-Pierre, F., et al. (2015). Evaluation of sulfobutylether-β-cyclodextrin (SBECD) accumulation and voriconazole pharmacokinetics in critically ill patients undergoing continuous renal replacement therapy. Critical Care, 19(1), 57. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Sulfobutylether-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EXECUTIVE INTERVIEW - Ligand: Effective Drug Delivery Solutions With Captisol [drug-dev.com]

- 6. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cphi-online.com [cphi-online.com]

- 8. Review of the basic and clinical pharmacology of sulfobutylether-beta-cyclodextrin (SBECD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. avensonline.org [avensonline.org]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of sulfobutylether-β-cyclodextrin (SBECD) accumulation and voriconazole pharmacokinetics in critically ill patients undergoing continuous renal replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cyclodextrinnews.com [cyclodextrinnews.com]

- 14. Clinical Pharmacokinetics of Sulfobutylether-β-Cyclodextrin in Patients With Varying Degrees of Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dason.medicine.duke.edu [dason.medicine.duke.edu]

Navigating Thermal Frontiers: An In-depth Technical Guide to the Thermal Stability of 6-O-Sulfo-β-cyclodextrin Sodium Salt

This guide provides a comprehensive technical overview of the thermal stability of 6-O-Sulfo-β-cyclodextrin sodium salt, a key excipient in modern drug formulation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its thermal behavior, robust analytical methodologies for its characterization, and the implications of its stability profile on pharmaceutical development.

Introduction: The Critical Role of Excipient Stability

In the landscape of pharmaceutical formulation, the stability of an excipient is as critical as that of the active pharmaceutical ingredient (API). Thermal stability, in particular, is a crucial parameter that dictates manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product. 6-O-Sulfo-β-cyclodextrin sodium salt, a sulfated derivative of β-cyclodextrin, is increasingly utilized for its ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[1] Understanding its response to thermal stress is paramount for its effective and reliable application.

This guide will explore the thermal degradation profile of sulfated cyclodextrin derivatives, with a specific focus on providing a framework for assessing the stability of 6-O-Sulfo-β-cyclodextrin sodium salt. While specific data for this exact molecule is limited in publicly available literature, extensive research on the closely related sulfobutyl-ether-β-cyclodextrin sodium salt (SBECD) provides a robust and informative proxy.[2][3]

Section 1: Understanding the Thermal Behavior of Sulfated Cyclodextrins

The thermal decomposition of cyclodextrins and their derivatives is a multi-stage process that is influenced by the nature of the substituent groups.[4] For sulfated cyclodextrins like 6-O-Sulfo-β-cyclodextrin sodium salt, the thermal profile is typically characterized by an initial loss of water molecules followed by the decomposition of the cyclodextrin macrocycle at higher temperatures.

A comprehensive kinetic study on the oxidative thermolysis of sulfobutyl-ether-beta-cyclodextrin sodium salt (SBECD) reveals a thermal stability profile that can be considered indicative for other sulfated β-cyclodextrins.[2][5] The key thermal events are:

-

Dehydration: An initial weight loss is observed, typically in the range of 40–140 °C, corresponding to the loss of adsorbed and structural water molecules.[2]

-

Decomposition: The anhydrous form of the cyclodextrin derivative remains stable up to approximately 240 °C, after which significant thermal degradation commences.[2] The decomposition of the anhydrous SBECD occurs in multiple stages, with the first major degradation step observed in the range of 239–313 °C at a heating rate of 10 °C·min−1.[2]

The substitution of hydroxyl groups with sulfo groups can influence the thermal stability of the cyclodextrin. The nature of the linkage (e.g., a direct sulfate ester in 6-O-Sulfo-β-cyclodextrin versus a sulfobutyl ether in SBECD) may lead to variations in the onset of decomposition and the degradation pathway.

Data Presentation: Thermal Decomposition of a Sulfated β-Cyclodextrin Analog (SBECD)

The following table summarizes the key thermal events for Sulfobutyl-ether-β-cyclodextrin sodium salt (SBECD), which serves as a valuable reference for understanding the thermal stability of 6-O-Sulfo-β-cyclodextrin sodium salt.

| Thermal Event | Temperature Range (°C) | Observations | Reference |

| Dehydration | 40 - 140 | Loss of water molecules (~8% weight loss) | [2] |

| Onset of Decomposition | ~240 | Beginning of significant thermal degradation of the anhydrous form | [2] |

| Major Decomposition Stage 1 | 239 - 313 (at 10 °C/min) | Primary thermal degradation of the cyclodextrin structure | [2] |

Section 2: Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability of 6-O-Sulfo-β-cyclodextrin sodium salt.[6]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of materials.[7]

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the 6-O-Sulfo-β-cyclodextrin sodium salt into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C. A linear heating rate of 10 °C/min is a common starting point.[2]

-

Atmosphere: Use an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Data Analysis:

-

Plot the mass loss (%) as a function of temperature.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the mass loss at different temperature ranges to distinguish between dehydration and decomposition events.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, glass transitions, and decomposition.[6][8]

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the 6-O-Sulfo-β-cyclodextrin sodium salt into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 350 °C) at a constant heating rate, typically 10 °C/min.

-

Atmosphere: Use an inert nitrogen purge at a flow rate of 20-50 mL/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks, which may correspond to dehydration, melting, or decomposition.

-

Identify exothermic peaks, which could indicate crystallization or certain decomposition processes.

-

Determine the onset temperature and peak temperature for each thermal event.

-

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. In the context of stability testing, a stability-indicating HPLC method can separate the intact cyclodextrin from its degradation products.[9][10]

-

Forced Degradation Studies: To develop a stability-indicating method, subject the 6-O-Sulfo-β-cyclodextrin sodium salt to forced degradation under various stress conditions (e.g., heat, acid, base, oxidation) to generate potential degradation products.[9]

-

Column Selection: A C18 column is a common choice for the analysis of cyclodextrins and their derivatives.[9]

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile should be optimized to achieve good separation between the parent compound and its degradants.

-

Detection: A UV detector is commonly used if the cyclodextrin or its degradation products have a chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed.[11]

-

Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[9]

Visualization of Experimental Workflow

Caption: Workflow for assessing the thermal stability of 6-O-Sulfo-β-cyclodextrin.

Section 3: Regulatory Context and Implications for Drug Development

The thermal stability of an excipient is a critical consideration from a regulatory perspective. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing of new drug substances and products, which can be extended to excipients.[12][13]

ICH Q1A(R2) Stability Testing of New Drug Substances and Products: This guideline outlines the requirements for stability data, including the conditions for long-term and accelerated stability studies.[12][13] For an excipient like 6-O-Sulfo-β-cyclodextrin sodium salt, understanding its intrinsic thermal stability is the first step in designing appropriate stability studies for a drug formulation containing it.

Implications for Drug Development:

-

Formulation Strategy: Knowledge of the decomposition temperature of 6-O-Sulfo-β-cyclodextrin sodium salt is crucial for selecting appropriate manufacturing processes that involve heat, such as drying, granulation, and sterilization.

-

Storage Conditions: The thermal stability profile informs the recommended storage conditions to ensure the long-term integrity of the excipient and the final drug product.

-

Drug-Excipient Compatibility: Thermal analysis techniques like DSC can be used to assess the compatibility of 6-O-Sulfo-β-cyclodextrin sodium salt with the API. Changes in the thermal profiles of the individual components when mixed can indicate potential interactions.[6]

Logical Relationship Diagram

Caption: Impact of thermal stability on drug development and product quality.

Conclusion

The thermal stability of 6-O-Sulfo-β-cyclodextrin sodium salt is a critical quality attribute that profoundly influences its application in pharmaceutical formulations. Through a systematic approach employing TGA, DSC, and stability-indicating HPLC methods, researchers and drug development professionals can gain a comprehensive understanding of its thermal behavior. While data on the closely related SBECD provides a strong foundation, specific analysis of 6-O-Sulfo-β-cyclodextrin sodium salt is recommended for definitive characterization. A thorough understanding of its thermal stability ensures the development of robust, stable, and effective drug products, ultimately safeguarding patient safety and therapeutic efficacy.

References

-

Methodology for Thermal Analysis of Excipients. TA Instruments. [Link]

-

The International Pharmaceutical Excipients Council - Excipient Stability Guide. GMP Navigator. [Link]

-

Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. International Journal of Health, Medical and Pharmacy. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

-

Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. Applied Sciences. [Link]

-

HPLC Method For Analysis of Cyclodextrins on Primesep S2. SIELC Technologies. [Link]

-

The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. [Link]

-

Quality Guidelines. ICH. [Link]

-

Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method. PubMed. [Link]

-

Ich guideline for stability testing. Slideshare. [Link]

-

Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. International Journal of Health, Medical and Pharmacy. [Link]

-

Analysis of Cyclodextrins Using HPLC with a Differential Refractive Index Detector. GL Sciences. [Link]

-

ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency. [Link]

-

Degradation of raw or film-incorporated beta-cyclodextrin by enzymes and colonic bacteria. PubMed. [Link]

-

Cyclodextrin. Wikipedia. [Link]

-

DRUG EXCIPIENT COMPATIBILITY STUDIES USING THERMAL METHODS. PharmaTutor. [Link]

-

Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt. MDPI. [Link]

-

Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. MDPI. [Link]

-

β-Cyclodextrin Functionalization of Nitrogen-Doped Graphene to Enhance Dispersibility and Activate Persulfate for Trace Antibiotic Degradation in Water. MDPI. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. [Link]

-

Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study. MDPI. [Link]

-

Thermal analysis of cyclodextrins and their inclusion compounds. ResearchGate. [Link]

-

Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC - NIH. [Link]

-

Mono-6-Substituted Cyclodextrins—Synthesis and Applications. PMC - NIH. [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]

-

Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. MDPI. [Link]

-

Spectroscopic and Thermal Characterization of the Host-Guest Interactions between α-, β-, and γ-cyclodextrins and vanadocene dichloride. PubMed Central. [Link]

-

Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. PMC - PubMed Central. [Link]

-

6-O-Sulfo-β-cyclodextrin (sodium). Cyan Dye. [Link]

-

6-O-Sulfo-β-cyclodextrin (sodium). mRNA-assaydevelopment. [Link]

-

Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. PubMed. [Link]

-

Sulfobutylether-β-cyclodextrin. PMC - NIH. [Link]

-

Preparation, characterization, and thermal stability of β-cyclodextrin/soybean lecithin inclusion complex. PubMed. [Link]

-

Thermal Degradation of Cyclodextrins. ResearchGate. [Link]

-

Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. MDPI. [Link]

-

The DSC thermograms of, A) Sulfamethoxazole, B) β-Cyclodextrin, C) Inclusion complex prepared by kneading method, D) Inclusion complex prepared by co-precipitation method. ResearchGate. [Link]

-

Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. PMC - NIH. [Link]

-

Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. [Link]

-

Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis: Effects of Complexation with Cyclodextrins. PubMed. [Link]

-

TGA curves of the b-cyclodextrin polymers. ResearchGate. [Link]

-

Randomly Methylated β-Cyclodextrin Inclusion Complex with Ketoconazole: Preparation, Characterization, and Improvement of Pharmacological Profiles. NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. cyclodextrinnews.com [cyclodextrinnews.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Preparation, characterization, and thermal stability of β-cyclodextrin/soybean lecithin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LT056 Analysis of Cyclodextrins Using HPLC with a Differential Refractive Index Detector | Technical Support | GL Sciences [glsciences.com]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ICH Official web site : ICH [ich.org]

6-O-Sulfo-b-cyclodextrin sodium salt molecular weight

An In-Depth Technical Guide to the Molecular Weight of 6-O-Sulfo-β-Cyclodextrin Sodium Salt

Abstract

6-O-Sulfo-β-cyclodextrin sodium salt is a chemically modified cyclodextrin that has garnered significant interest in the pharmaceutical sciences, primarily as a solubilizing excipient for poorly water-soluble active pharmaceutical ingredients (APIs). A fundamental physicochemical property of this molecule is its molecular weight. However, unlike a simple molecule, the molecular weight of 6-O-Sulfo-β-cyclodextrin is not a discrete value but is intrinsically linked to its degree of substitution (DS). This technical guide provides an in-depth exploration of the molecular weight of 6-O-Sulfo-β-cyclodextrin sodium salt, elucidating the role of substitution, detailing the molecular weight of the fully substituted single isomer, and outlining the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a precise understanding of this critical parameter for formulation, analytical development, and regulatory compliance.

Foundational Chemistry: From β-Cyclodextrin to its Sulfated Derivative

To comprehend the molecular weight of the modified structure, one must first understand the parent molecule, β-cyclodextrin (β-CD).

1.1. The β-Cyclodextrin Backbone

β-Cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units.[1] This arrangement forms a toroidal, or cone-like, structure with a hydrophilic exterior and a hydrophobic internal cavity.[2] The exterior surface is decorated with primary and secondary hydroxyl groups, making the molecule water-soluble. The parent β-cyclodextrin has a precise chemical formula of C₄₂H₇₀O₃₅ and a corresponding molecular weight of approximately 1134.99 g/mol .[1]

1.2. Chemical Modification: Sulfation at the 6-O Position

The properties of β-cyclodextrin can be tailored through chemical modification of its hydroxyl groups. 6-O-Sulfo-β-cyclodextrin is created by substituting hydrogen atoms on the primary hydroxyl groups (located at the 6-position of the glucose units) with sulfo groups (-SO₃⁻), which are subsequently neutralized with a counter-ion, typically sodium (Na⁺). This modification significantly enhances the aqueous solubility of the cyclodextrin and alters its complexation characteristics.

Caption: Logical flow from the parent β-cyclodextrin to its sulfated sodium salt derivative.

The Critical Role of Degree of Substitution (DS)

The primary reason for variability in the molecular weight of 6-O-Sulfo-β-cyclodextrin is the Degree of Substitution (DS).

2.1. Defining Degree of Substitution

During chemical synthesis, it is challenging to ensure that every single primary hydroxyl group on all β-cyclodextrin molecules is substituted. The reaction typically yields a population of molecules where some have one sulfo group, some have two, and so on, up to the maximum of seven. The Degree of Substitution (DS) is defined as the average number of sulfo groups per β-cyclodextrin molecule in a given sample. This is the most critical parameter influencing the average molecular weight.

2.2. Calculating Average Molecular Weight

The average molecular weight of a sample can be calculated based on the DS. Each substitution involves replacing a hydrogen atom (MW ≈ 1.008 g/mol ) with a sodium sulfonate group (-SO₃Na, MW ≈ 103.05 g/mol ).

The formula is as follows:

Average MW = MW of β-CD + DS × (MW of -SO₃Na - MW of -H) Average MW ≈ 1134.99 + DS × (103.05 - 1.008) Average MW ≈ 1134.99 + DS × 102.042

This equation demonstrates the direct, linear relationship between the experimentally determined DS and the calculated average molecular weight.

Molecular Weight Data: From Single Isomers to Mixtures

3.1. The Defined Isomer: Heptakis(6-O-sulfo)-β-cyclodextrin Sodium Salt

In the specific case where all seven primary hydroxyl groups are substituted (DS = 7), the molecule is a single, well-defined isomer named Heptakis(6-O-sulfo)-β-cyclodextrin. For this specific compound, a precise molecular weight can be stated.

This value is the theoretical maximum molecular weight for a 6-O-sulfated β-cyclodextrin sodium salt.

3.2. Molecular Weight of Variably Substituted Products